![molecular formula C25H50O5SSi4 B3038605 5-溴-4-氯-7-(三异丙基甲硅烷基)-7H-吡咯并[2,3-d]嘧啶 CAS No. 870706-51-7](/img/structure/B3038605.png)

5-溴-4-氯-7-(三异丙基甲硅烷基)-7H-吡咯并[2,3-d]嘧啶

描述

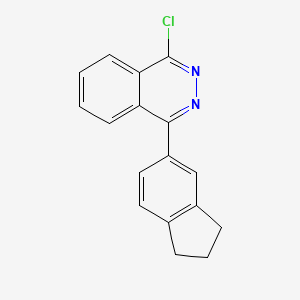

“5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine” is a compound that belongs to the class of pyrimidines . Pyrimidines are heterocyclic aromatic compounds that occur widely in nature and are an essential base component of the genetic material of deoxyribonucleic acid .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of interest in medicinal chemistry . Various synthetic methods have been employed for the preparation of heterocyclic thienopyrimidine derivatives . For instance, a novel series of 6-cinnamoyl-4-arylaminothienopyrimidines was synthesized and evaluated as anticancer agents .Molecular Structure Analysis

The molecular structure of “5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine” is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The structural and isoelectronic characteristics of pyrimidine-containing compounds are similar to those of purine .科学研究应用

合成和多样化

5-溴-4-氯-7-(三异丙基甲硅烷基)-7H-吡咯并[2,3-d]嘧啶是合成各种化合物的中间体。例如,唐、王、李、王(2014)证明了8-溴-7-氯[1,2,4]三唑并[4,3-c]嘧啶的制备,突出了该化合物在合成复杂分子中的用途。该合成涉及溴介导的氧化环化,展示了该化合物形成稳定且可多样化结构的多功能性 唐, 灿, 王, 灿, 李, 争, & 王, 启 (2014). 合成.

晶体结构分析

该化合物还用于晶体结构分析。阿萨夫泰、赖歇尔特、罗伊特、罗斯迈耶(2009)合成了4-氯-7H-吡咯并[2,3-d]嘧啶的衍生物,并进行了X射线分析,突出了其在理解分子结构中的应用 阿萨夫泰, 斯, 赖歇尔特, 迈, 罗伊特, 赫, & 罗斯迈耶, 赫 (2009). 合成和晶体结构.

嘧啶衍生物合成

此外,该化合物有助于嘧啶衍生物的合成。例如,沃龙科夫、古、鲍、贝克(2006)开发了一种从相关的吡咯并嘧啶化合物开始合成4,5-二氨基吡咯并[2,3-d]嘧啶和2,4,5-三氨基吡咯并[2,3-d]嘧啶的模块化方法 沃龙科夫, 米, 古, 凯, 鲍, 莎, & 贝克, 麦 (2006). 一种模块化方法.

有机合成中的应用

该化合物在有机合成中也至关重要。巴埃萨、门迪奥拉、布尔戈斯、阿尔瓦雷斯-布伊拉、巴克罗(2010)探索了相关吡咯并嘧啶衍生物在天然生物碱全合成中的应用,证明了该化合物在合成复杂天然产物中的作用 巴埃萨, 安, 门迪奥拉, 赫, 布尔戈斯, 卡, 阿尔瓦雷斯-布伊拉, 赫, & 巴克罗, 赫 (2010). 选择性钯介导功能化的应用.

糖基化研究

此外,伦纳德、英格尔、丁、明、塞拉(2009)对甲硅烷基化的4-氨基-6-溴-5-氰基-7H-吡咯并[2,3-d]嘧啶进行了糖基化研究,这是一个该化合物如何用于核苷合成和修饰的例子 伦纳德, 帕, 英格尔, 萨, 丁, 萍, 明, 霞, & 塞拉, 弗 (2009). 糖基化研究.

作用机制

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura coupling reaction, in which similar compounds participate, is a key process in the synthesis of various organic compounds .

Result of Action

The compound’s potential role in suzuki–miyaura coupling reactions suggests it may contribute to the formation of new carbon–carbon bonds, facilitating the synthesis of various organic compounds .

Action Environment

The success of suzuki–miyaura coupling reactions, in which similar compounds participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

安全和危害

生化分析

Biochemical Properties

5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to the suppression of tumor cell proliferation. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . This interaction is characterized by hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex.

Cellular Effects

The effects of 5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine on various cell types have been studied extensively. In cancer cells, such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), the compound has demonstrated potent cytotoxic activity . It induces cell cycle arrest at the G1 phase and promotes apoptosis, leading to reduced cell viability. Additionally, the compound affects cell signaling pathways by inhibiting CDK2, which in turn affects downstream targets involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, 5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, forming a stable inhibitor-enzyme complex . This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activation. The inhibition of CDK2 leads to the accumulation of hypophosphorylated retinoblastoma protein, which in turn prevents the progression of the cell cycle from the G1 to the S phase. Additionally, the compound induces changes in gene expression, promoting the expression of pro-apoptotic genes and suppressing anti-apoptotic genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of CDK2 activity and prolonged cell cycle arrest. The potential for resistance development should be considered, as cells may adapt to the inhibitory effects over time.

Dosage Effects in Animal Models

In animal models, the effects of 5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed. The therapeutic window for this compound is therefore narrow, and careful dose optimization is required to achieve maximum efficacy with minimal adverse effects.

Metabolic Pathways

5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a key role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites may retain some biological activity or be further conjugated with glucuronic acid or sulfate for excretion. The compound’s metabolism can affect its overall pharmacokinetics and bioavailability.

Transport and Distribution

Within cells and tissues, 5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . Transporters such as P-glycoprotein may influence the compound’s cellular uptake and efflux, affecting its intracellular concentration. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its pharmacological effects.

Subcellular Localization

The subcellular localization of 5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine is primarily in the cytoplasm and nucleus . The compound’s ability to inhibit CDK2 suggests that it must localize to the nucleus, where CDK2 exerts its function in cell cycle regulation. Post-translational modifications, such as phosphorylation, may influence the compound’s localization and activity within specific cellular compartments.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine involves the protection of the pyrrolo[2,3-d]pyrimidine ring, followed by bromination and chlorination of the protected ring, and finally deprotection of the silyl group.", "Starting Materials": [ "4-chloropyrrolo[2,3-d]pyrimidine", "triisopropylsilyl chloride", "potassium carbonate", "copper(I) iodide", "bromine", "acetic acid", "sodium hydroxide" ], "Reaction": [ "Protection of the pyrrolo[2,3-d]pyrimidine ring with triisopropylsilyl chloride in the presence of potassium carbonate", "Bromination of the protected ring with bromine and copper(I) iodide in acetic acid", "Chlorination of the protected ring with chlorine gas in acetic acid", "Deprotection of the silyl group with sodium hydroxide" ] } | |

CAS 编号 |

870706-51-7 |

分子式 |

C25H50O5SSi4 |

分子量 |

575.1 g/mol |

IUPAC 名称 |

trimethyl-[(2S,3R,4R,5S)-2-(4-methylphenyl)sulfanyl-3,5-bis(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-4-yl]oxysilane |

InChI |

InChI=1S/C25H50O5SSi4/c1-19-14-16-20(17-15-19)31-25-24(30-35(11,12)13)23(29-34(8,9)10)22(28-33(5,6)7)21(27-25)18-26-32(2,3)4/h14-17,21-25H,18H2,1-13H3/t21?,22-,23+,24+,25-/m0/s1 |

InChI 键 |

FVWMHGKJMGETAM-RLLHPQOESA-N |

手性 SMILES |

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@@H]([C@H](C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=CN=C2Cl)Br |

规范 SMILES |

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-2-anilinoethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3038522.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine](/img/structure/B3038526.png)

![6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3038527.png)

![3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B3038528.png)

![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-(2-methoxyphenyl)-1-hydrazinecarbothioamide](/img/structure/B3038529.png)

![2-{[2-(Allyloxy)-1-naphthyl]methylene}malononitrile](/img/structure/B3038531.png)

![3-[4-(2,6-Dimethylphenyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B3038533.png)

![1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B3038537.png)

![dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate](/img/structure/B3038544.png)